diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate typically involves multi-step procedures. The synthetic route begins with the formation of the thiophene core, followed by the introduction of the 4-oxo-3,4-dihydrobenzo[b][1,4]thiazepine moiety through amide bond formation. Specific reaction conditions often involve solvents like dichloromethane, catalysts such as N,N’-dicyclohexylcarbodiimide (DCC), and reagents like triethylamine for the amide coupling reaction. Each step requires precise control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize continuous flow chemistry to optimize reaction times and scalability. Automation of the synthesis process, combined with real-time monitoring and optimization techniques, allows for efficient large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might use reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride, typically under an inert atmosphere to prevent undesired side reactions. Substitution reactions can be facilitated by nucleophiles or electrophiles in solvents such as ethanol or acetonitrile, with temperature control being critical to direct the reaction pathway.
Major Products: The products of these reactions vary widely depending on the reaction conditions and reagents used. Oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amino derivatives. Substitution reactions often produce derivatives with varied functional groups attached to the thiophene or thiazepine rings.
Scientific Research Applications
Chemistry: In the realm of chemistry, diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate is studied for its reactivity and the formation of novel compounds through chemical transformations.
Biology: Biologically, this compound's structure allows for interactions with various biomolecules, making it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Medically, it is explored for potential therapeutic applications, including its use as a precursor for drug development due to its unique binding properties and bioactivity.
Industry: In industrial contexts, this compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. The thiophene and thiazepine moieties facilitate binding to active sites, altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to varied biological effects.
Comparison with Similar Compounds
Similar Compounds:
Diethyl 3-methyl-5-(4-acetamidothiophene-2,4-dicarboxylate)
Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydroquinazolin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
Diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenz[b][1,4]oxazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate
Uniqueness: Compared to these similar compounds, diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate is unique due to the presence of both a thiazepine ring and a thiophene ring in its structure, providing distinctive chemical properties and biological activities.
Properties
IUPAC Name |
diethyl 3-methyl-5-[[2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetyl]amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-4-29-21(27)18-13(3)19(22(28)30-5-2)32-20(18)23-16(25)12-24-14-8-6-7-9-15(14)31-11-10-17(24)26/h6-9H,4-5,10-12H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZSMLXMWGMES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2C(=O)CCSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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